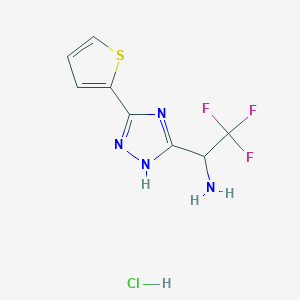

2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

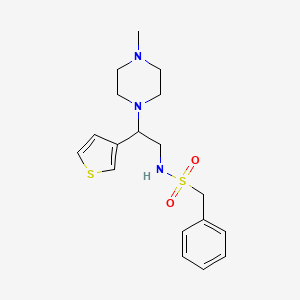

The compound is a complex organic molecule that contains several functional groups, including a thiophene, a triazole, and a trifluoroethylamine group . These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The trifluoroethylamine group would likely impart a degree of polarity to the molecule, while the thiophene and triazole groups are aromatic and would contribute to the compound’s stability .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoroethylamine group could make the compound somewhat polar, affecting its solubility in various solvents .Aplicaciones Científicas De Investigación

Highly Diastereoselective Synthesis

The study by Korotaev et al. (2017) focuses on the highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, demonstrating the potential utility of trifluoromethyl groups in organic synthesis. Such methodologies could be relevant for the synthesis of compounds with specific stereochemistry, including those related to "2,2,2-Trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride" (Korotaev, Y., Kutyashev, I., Barkov, A., & Sosnovskikh, V. Y., 2017).

Photolysis in Photoaffinity Probes

Research by Platz et al. (1991) on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, including discussions on the generation of photoproducts through singlet carbene intermediates, can provide insights into the reactivity of trifluoromethyl-containing compounds. This research can offer a foundation for understanding the behavior of similar functional groups in complex molecules (Platz, M., Admasu, A., Kwiatkowski, S., Crocker, P., Imai, N., & Watt, D., 1991).

Lanthanide Ion Complexes and Luminescence

The study by de Bettencourt-Dias et al. (2007) on thiophene-derivatized pybox and its luminescent lanthanide ion complexes highlights the potential applications of thiophene-containing compounds in materials science, especially in the development of luminescent materials (de Bettencourt-Dias, A., Viswanathan, S., & Rollett, A., 2007).

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-triazole ring, such as en300-6478567, are known to bind to the iron in the heme moiety of cyp-450 .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in EN300-6478567 likely bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity. Furthermore, the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule , which can affect its interaction with its targets.

Biochemical Pathways

Compounds with a 1,2,4-triazole ring are known to interact with cyp-450 , an enzyme involved in the metabolism of many drugs and endogenous compounds. Therefore, EN300-6478567 could potentially affect various metabolic pathways involving CYP-450.

Pharmacokinetics

The presence of a 1,2,4-triazole moiety can influence the pharmacokinetic properties of the compound . For instance, it can improve the compound’s physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Given its potential interaction with cyp-450 , it could influence the metabolism of various endogenous compounds and drugs, potentially leading to various cellular effects.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N4S.ClH/c9-8(10,11)5(12)7-13-6(14-15-7)4-2-1-3-16-4;/h1-3,5H,12H2,(H,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJQWVIUHHXITL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=N2)C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)

![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-ethoxybenzamide](/img/structure/B2983674.png)

![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)